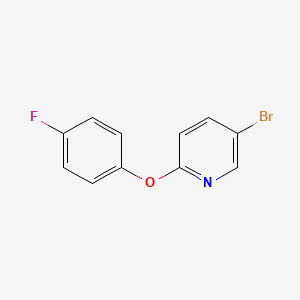

5-Bromo-2-(4-fluorophenoxy)pyridine

Descripción general

Descripción

5-Bromo-2-(4-fluorophenoxy)pyridine is a heterocyclic organic compound that features both bromine and fluorine substituents on a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-fluorophenoxy)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. For this compound, 5-bromo-2-chloropyridine is reacted with 4-fluorophenylboronic acid under the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-(4-fluorophenoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Coupling Reactions: It can participate in further Suzuki-Miyaura coupling reactions to form more complex biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide, tetrahydrofuran, or toluene.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

5-Bromo-2-(4-fluorophenoxy)pyridine is utilized in various fields of scientific research:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the development of bioactive compounds and pharmaceuticals.

Medicine: As a precursor in the synthesis of potential therapeutic agents.

Industry: In the production of agrochemicals and materials science

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(4-fluorophenoxy)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which are typically determined through experimental studies .

Comparación Con Compuestos Similares

- 2-Bromo-5-fluoropyridine

- 5-Fluoro-2-phenylpyridine

- 5-Fluoro-2-(p-tolyl)pyridine

Uniqueness: 5-Bromo-2-(4-fluorophenoxy)pyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations .

Actividad Biológica

5-Bromo-2-(4-fluorophenoxy)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a fluorophenoxy group attached to a pyridine ring. This structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the pyridine nucleus exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit the growth of bacteria such as Escherichia coli and fungi like Aspergillus species. The presence of halogens (like bromine and fluorine) in the structure enhances these activities by increasing lipophilicity and improving membrane permeability.

| Compound | Target Organism | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 91.95 |

| Other Pyridine Derivatives | Aspergillus fumigatus | Moderate |

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of L1210 mouse leukemia cells with IC(50) values in the nanomolar range, indicating potent cytotoxicity.

Enzyme Inhibition

This compound interacts with various enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can inhibit or activate these enzymes, thereby influencing metabolic pathways significantly.

- Cytochrome P450 Interaction : Alters enzymatic activity affecting drug metabolism.

- Kinase Inhibition : It can inhibit specific kinases involved in signal transduction pathways, impacting cellular processes such as proliferation and apoptosis.

Cellular Effects

The compound modulates several cellular signaling pathways, including:

- MAPK/ERK Pathway : Influences cell growth and differentiation.

- Gene Expression : Alters transcription factor activity, leading to changes in gene expression profiles that affect cellular functions.

Case Studies

-

Pyridine Derivatives Study :

A study evaluated a series of pyridine derivatives for their biofilm inhibition and anti-thrombolytic activities. Among them, certain derivatives exhibited significant inhibition against clot formation in human blood, demonstrating the potential therapeutic applications of these compounds in cardiovascular diseases. -

Antimicrobial Efficacy :

Another investigation highlighted that 5-bromo derivatives showed enhanced activity against E. coli, with a notable percentage inhibition compared to standard antibiotics. This suggests potential use in developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. The compound is typically stable at room temperature but requires careful storage conditions to maintain its integrity.

Propiedades

IUPAC Name |

5-bromo-2-(4-fluorophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJHDBCTINSRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.